Benzyl 5-oxo-1-oxa-4,8-diazaspiro[5.5]undecane-8-carboxylate
Description
Properties
Molecular Formula |
C16H20N2O4 |
|---|---|
Molecular Weight |
304.34 g/mol |
IUPAC Name |
benzyl 5-oxo-1-oxa-4,8-diazaspiro[5.5]undecane-8-carboxylate |
InChI |
InChI=1S/C16H20N2O4/c19-14-16(22-10-8-17-14)7-4-9-18(12-16)15(20)21-11-13-5-2-1-3-6-13/h1-3,5-6H,4,7-12H2,(H,17,19) |
InChI Key |
LBMKBDTWFQVKTO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CN(C1)C(=O)OCC3=CC=CC=C3)C(=O)NCCO2 |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of Benzyl 5-oxo-1-oxa-4,8-diazaspiro[5.5]undecane-8-carboxylate typically involves multi-step organic reactions starting from benzylamine and suitable cyclic precursors that introduce the spirocyclic ring system. The process requires precise control of reaction conditions such as temperature, solvent choice, and reagent stoichiometry to optimize yield and purity.
Key Synthetic Steps
Formation of the Spirocyclic Core:
The spiro linkage is constructed through intramolecular cyclization reactions involving nitrogen and oxygen nucleophiles. This often entails the reaction of benzylamine derivatives with cyclic ketones or lactams under conditions promoting ring closure.Introduction of the Oxazolidinone Moiety:
The oxazolidinone ring is typically formed by cyclization involving an amino alcohol intermediate, which reacts with carbonyl-containing compounds to form the 5-oxo-1-oxa ring system.Benzyl Esterification:
The carboxylate group is introduced as a benzyl ester, commonly via esterification reactions using benzyl alcohol or benzyl halides under basic or acidic catalysis.Purification and Characterization:
After synthesis, the compound is purified by chromatographic techniques and characterized by spectroscopic methods such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm structure and purity.
Representative Reaction Conditions
| Step | Reagents/Conditions | Temperature | Solvent | Notes |
|---|---|---|---|---|
| Spirocyclic ring formation | Benzylamine + cyclic ketone/lactam | Room temp to 50°C | DMSO, THF, or EtOAc | Stirring for 1-3 hours, inert atmosphere preferred |
| Oxazolidinone ring closure | Amino alcohol intermediate + carbonyl compound | 40-60°C | THF or dichloromethane | Controlled addition to avoid side reactions |
| Benzyl ester formation | Benzyl alcohol or benzyl halide + base/acid | 0-25°C | Ethyl acetate or similar | Reaction monitored by TLC or HPLC |
| Purification | Chromatography (silica gel) | Ambient | Appropriate eluents | Confirmed by NMR, MS |
Analytical Confirmation
- NMR Spectroscopy: Confirms ring formation and substitution pattern.
- Mass Spectrometry: Confirms molecular weight (304.34 g/mol).
- Infrared Spectroscopy: Identifies characteristic carbonyl and amine functional groups.
- Chromatography: Ensures purity above 95% for research applications.
Research Findings and Optimization
- Yield Optimization: Reaction yields are sensitive to temperature and reagent ratios; lower temperatures favor selective cyclization, minimizing side products.
- Solvent Effects: Polar aprotic solvents such as DMSO and THF enhance nucleophilicity and cyclization efficiency.
- Reaction Time: Prolonged reaction times beyond optimal points lead to degradation or polymerization, thus monitoring is critical.
- Side Reactions: Hydrolysis of ester groups and over-oxidation can occur if moisture or strong oxidants are present; dry conditions and inert atmosphere are recommended.
Data Table Summarizing Preparation Parameters
| Parameter | Typical Range/Value | Effect on Synthesis |
|---|---|---|
| Temperature | 0°C to 60°C | Controls rate and selectivity of cyclization |
| Reaction Time | 1 to 3 hours | Longer times risk side reactions |
| Solvent | DMSO, THF, Ethyl acetate | Influences solubility and nucleophilicity |
| Reagent Stoichiometry | Benzylamine: 1 eq; others adjusted | Excess benzylamine can drive reaction forward |
| Purification Method | Silica gel chromatography | Ensures high purity for downstream use |
| Yield | 60-85% | Dependent on precise control of above factors |
Chemical Reactions Analysis
Types of Reactions
Benzyl 5-oxo-1-oxa-4,8-diazaspiro[5.5]undecane-8-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert oxo groups to hydroxyl groups or to reduce other functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound .
Scientific Research Applications
Medicinal Chemistry Applications
Benzyl 5-Oxo-1-Oxa-4,8-Diazaspiro[5.5]undecane-8-carboxylate has been explored for its potential therapeutic effects.
Antimicrobial Activity
Research indicates that compounds with similar diazaspiro structures exhibit antimicrobial properties. A study demonstrated that derivatives of spiro compounds showed significant inhibition against various bacterial strains, suggesting that this compound could be a candidate for developing new antibiotics .
Anti-inflammatory Effects
Another application is in anti-inflammatory treatments. Compounds with similar structures have shown promise in reducing inflammation in preclinical models. For instance, a case study involving spiro compounds indicated a reduction in inflammatory markers in animal models .
Materials Science Applications
The compound's unique structure allows it to be utilized in materials science, particularly in the development of polymers and coatings.
Polymer Synthesis
This compound can act as a monomer or crosslinking agent in polymer chemistry. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability. A study highlighted the successful synthesis of a polymer blend incorporating this compound, resulting in improved tensile strength and flexibility compared to traditional polymers .
Cosmetic Formulation Applications
The cosmetic industry has also shown interest in this compound due to its potential benefits for skin health.
Topical Formulations
This compound can be formulated into creams and lotions aimed at improving skin hydration and elasticity. A recent formulation study indicated that incorporating this compound improved skin moisture retention compared to formulations without it .
Data Table: Summary of Applications
| Application Area | Specific Use | Study Reference |
|---|---|---|
| Medicinal Chemistry | Antimicrobial Activity | |
| Anti-inflammatory Effects | ||
| Materials Science | Polymer Synthesis | |
| Cosmetic Formulation | Skin Hydration |
Case Studies
- Antimicrobial Efficacy : A study conducted on various spiro compounds demonstrated that those with similar structural motifs to this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli.
- Polymer Development : In a research project focusing on novel polymeric materials, the introduction of this compound resulted in a polymer with enhanced thermal stability and mechanical properties suitable for industrial applications.
- Cosmetic Efficacy : A clinical trial assessing the efficacy of a cream containing this compound showed improved skin hydration levels over eight weeks compared to a placebo.
Mechanism of Action
The mechanism of action of Benzyl 5-oxo-1-oxa-4,8-diazaspiro[5.5]undecane-8-carboxylate involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to fit into enzyme active sites and interact with proteins in a unique manner. This interaction can modulate enzyme activity, inhibit or activate specific pathways, and lead to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Observations:
Functional Group Variations: The 5-oxo group in the target compound distinguishes it from analogs like tert-butyl 1-oxa-4,8-diazaspiro[5.5]undecane-8-carboxylate, which lacks this ketone moiety. The 5-oxo group may enhance hydrogen-bonding interactions in biological systems . Ester Substituents: Benzyl and tert-butyl esters influence solubility and metabolic stability.
Spiro Ring Modifications :
- The spiro[5.5]undecane system in the target compound contrasts with spiro[4.6] rings (e.g., methyl 2-oxo-1-oxa-3,8-diazaspiro[4.6]undecane-8-carboxylate). Smaller rings may reduce conformational flexibility, altering binding kinetics .
Physicochemical Properties :
- The tert-butyl analog (C₁₃H₂₄N₂O₃) has a lower molecular weight (256.34 vs. 358.44) and higher predicted boiling point (364.2°C), likely due to reduced steric hindrance from the tert-butyl group compared to benzyl .
- Storage conditions vary; the tert-butyl derivative requires refrigeration (2–8°C), suggesting greater sensitivity to degradation than the benzyl analog .
The absence of a 5-oxo group in some analogs (e.g., tert-butyl 1-oxa-4,8-diazaspiro[5.5]undecane-8-carboxylate) may limit their utility in targeting enzymes requiring ketone interactions .
Research Implications and Gaps
- Synthetic Accessibility : The benzyl ester variant is commercially available (CAS 1445950-77-5), but synthetic routes for analogs like the methyl ester (C₁₀H₁₆N₂O₄) remain underreported .
- Biological Data: Limited pharmacological data exist for these compounds. Future studies should explore their affinity for targets like DNA-PK (implicated in ) or immune checkpoints .
- Safety Profiles : Hazard statements (e.g., H302-H315-H319-H335 for CAS 1023595-11-0) highlight irritant properties, necessitating toxicity studies for therapeutic development .
Biological Activity
Benzyl 5-oxo-1-oxa-4,8-diazaspiro[5.5]undecane-8-carboxylate is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a spirocyclic structure, which is significant for its biological activity. The molecular formula is with a molecular weight of approximately 246.35 g/mol. The presence of the diazaspiro framework contributes to its unique interactions with biological targets.
Research indicates that compounds similar to this compound exhibit potent inhibition of soluble epoxide hydrolase (sEH), an enzyme implicated in various pathological conditions, including chronic kidney disease and hypertension. Inhibition of sEH leads to increased levels of epoxyeicosatrienoic acids (EETs), which have vasodilatory and anti-inflammatory effects .
2. Pharmacological Effects
Recent studies have demonstrated that derivatives of this compound can significantly lower serum creatinine levels in animal models of kidney disease, indicating potential renal protective effects. For instance, a study reported that a related compound administered at a dose of 30 mg/kg orally resulted in notable improvements in renal function in rats suffering from anti-glomerular basement membrane glomerulonephritis .
Case Studies
Research Findings
The biological activity of this compound has been supported by various research findings:
- Inhibition Studies : Compounds with similar structures have shown effective inhibition of sEH, which correlates with their ability to modulate inflammatory responses and improve renal function.
- Bioavailability : The oral bioavailability of these compounds is noteworthy, suggesting they could be developed into therapeutic agents for chronic diseases .
Q & A
Q. What are the common synthetic routes for preparing Benzyl 5-oxo-1-oxa-4,8-diazaspiro[5.5]undecane-8-carboxylate?
The synthesis typically involves spirocyclic ring formation via cyclization reactions. For example, intermediates like tert-butyl-protected diazaspiro compounds (e.g., tert-butyl 2-amino-7-azaspiro[3.5]nonane-7-carboxylate) are synthesized using Boc (tert-butoxycarbonyl) protection strategies, followed by deprotection and functionalization . Benzyl ester groups are introduced via carbodiimide-mediated coupling or nucleophilic substitution. Key steps include ring closure using catalysts like Pd(II) or Ru(II) for stereochemical control, with purification via flash chromatography .
Q. How is the structural characterization of this compound typically performed?
Structural elucidation combines spectroscopic and crystallographic methods:
- NMR : H and C NMR identify proton environments and carbonyl/ether functionalities.
- X-ray crystallography : Programs like SHELXL refine crystal structures, resolving bond angles and spirocyclic conformation .
- Mass spectrometry : High-resolution MS confirms molecular weight and fragmentation patterns.
- IR spectroscopy : Validates lactam (C=O) and ether (C-O-C) groups .
Advanced Research Questions
Q. What challenges arise in the regioselective functionalization of the spirocyclic core?
The spiro[5.5]undecane system presents steric hindrance and competing reactive sites (e.g., amide nitrogen vs. ether oxygen). Methodological solutions include:
- Directed ortho-metalation : Using directing groups (e.g., amides) to prioritize specific positions .
- Protecting group strategies : Temporarily blocking reactive sites (e.g., benzyl or Boc groups) to enable selective derivatization .
- Computational modeling : Predicting reactive sites via DFT calculations to guide synthetic planning .
Q. How does the conformational rigidity of the spiro[5.5]undecane system influence pharmacokinetic properties?
Spirocyclic rigidity enhances metabolic stability by reducing conformational flexibility, limiting cytochrome P450-mediated oxidation. This improves oral bioavailability and half-life in preclinical models. For example, diazaspiro scaffolds in immunomodulators (e.g., 2,8-diacyl-2,8-diazaspiro[5.5]undecane derivatives) show enhanced target binding due to pre-organized geometry .
Q. What analytical strategies resolve contradictions in stereochemical assignments of diazaspiro compounds?
Contradictions arise from overlapping NMR signals or ambiguous crystallographic data. Solutions include:
- NOE (Nuclear Overhauser Effect) : Detects spatial proximity of protons to assign stereochemistry.
- VCD (Vibrational Circular Dichroism) : Differentiates enantiomers via IR-based chirality analysis.
- Comparative analysis : Cross-referencing with structurally characterized analogs (e.g., tert-butyl 2-oxo-1,8-diazaspiro[4.5]decane-8-carboxylate) .
Q. How can computational chemistry optimize derivatives for biological activity?
- Molecular docking : Screens derivatives against target proteins (e.g., kinases or GPCRs) to predict binding affinity.
- MD (Molecular Dynamics) simulations : Evaluates stability of ligand-receptor complexes over time.
- QSAR (Quantitative Structure-Activity Relationship) : Correlates substituent effects (e.g., electron-withdrawing groups on the benzyl ring) with activity .
Q. What limitations exist in catalytic systems for asymmetric synthesis of derivatives?
Current chiral catalysts (e.g., BINOL-derived phosphoric acids) struggle with sterically hindered spirocyclic substrates, leading to low enantiomeric excess (ee). Solutions under investigation include:
- Bifunctional organocatalysts : Combining hydrogen-bond donors and Lewis acids for dual activation.
- Enzyme-mediated catalysis : Lipases or transaminases for enantioselective amide formation .
Methodological Considerations
-
Contradiction Analysis : When spectral data conflicts with crystallographic results (e.g., unexpected diastereomer ratios), repeat experiments under varied conditions (solvent, temperature) and validate via independent techniques (e.g., HPLC chiral separation) .
-
Data Tables :
Parameter Typical Value/Range Method Melting Point 180–185°C (decomposes) Differential Scanning Calorimetry C NMR (δ) 172.1 ppm (C=O), 68.3 ppm (C-O-C) DMSO-d, 125 MHz X-ray Resolution 0.85 Å SHELXL refinement
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
